![molecular formula C22H20N4OS B299554 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications.
Wissenschaftliche Forschungsanwendungen
1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the development of fluorescent probes for imaging biological systems. The compound exhibits strong fluorescence properties, making it suitable for use in imaging applications.
Wirkmechanismus
The mechanism of action of 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is not well understood. However, it is believed that the compound interacts with specific biological targets, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone exhibits a range of biochemical and physiological effects. The compound has been shown to interact with specific proteins, leading to changes in their activity. Additionally, it has been shown to exhibit antioxidant properties, making it potentially useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is its strong fluorescence properties, making it suitable for use in imaging applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in various scientific research fields. However, one of the limitations of this compound is its limited solubility in aqueous solutions, making it challenging to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. One potential direction is the development of new fluorescent probes based on this compound for use in imaging biological systems. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, efforts can be made to improve the solubility of this compound in aqueous solutions, expanding its potential applications.
Synthesemethoden
The synthesis of 1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone involves the reaction of 1-(1-naphthyl)-1H-tetrazole-5-thiol with 2-mesitylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various applications.
Eigenschaften
Molekularformel |
C22H20N4OS |
---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C22H20N4OS/c1-14-11-15(2)21(16(3)12-14)20(27)13-28-22-23-24-25-26(22)19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
JKFYBJUIVIQQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.